4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolopyridine and pyrazolopyrimidine derivatives, has been extensively studied. These compounds are synthesized through reactions involving thiophenylhydrazonoacetates, showcasing the versatility of heterocyclic chemistry in producing compounds with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial and Antituberculosis Agents
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors targeting Mycobacterium tuberculosis, illustrating the application of such molecules in developing antituberculosis agents. These compounds have shown promising activity in vitro, highlighting their potential as therapeutic agents (Jeankumar et al., 2013).
Anticancer Properties
Carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs have been synthesized and evaluated for their anticancer properties. This research demonstrates the potential of such compounds in medicinal chemistry, particularly in the design of novel anticancer drugs. Some of these derivatives exhibited significant antiproliferative activity against cancer cell lines, underscoring the importance of heterocyclic compounds in drug discovery and development (Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound’s interaction with the HBV core protein disrupts the normal viral replication process. By inducing conformational changes in the core protein, the compound prevents the virus from properly assembling its capsid, which is essential for viral DNA replication .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load . By inhibiting the assembly of the viral capsid, the compound prevents the virus from replicating, thereby reducing the amount of virus in the body .
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c24-17(16-12-14-4-1-2-6-23(14)20-16)21-7-9-22(10-8-21)18(25)19-13-15-5-3-11-26-15/h3,5,11-12H,1-2,4,6-10,13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJRNBGQQIWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=CS4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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